molecular formula C5H10ClNO2 B1417868 2-(Cyclopropylamino)acetic acid hydrochloride CAS No. 71922-63-9

2-(Cyclopropylamino)acetic acid hydrochloride

Cat. No. B1417868
CAS RN: 71922-63-9
M. Wt: 151.59 g/mol
InChI Key: LACZBXBXDSGMGS-UHFFFAOYSA-N
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Description

“2-(Cyclopropylamino)acetic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(Cyclopropylamino)acetic acid hydrochloride” is represented by the formula C5H10ClNO2 . This indicates that the compound consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-(Cyclopropylamino)acetic acid hydrochloride” is a solid substance that should be stored at room temperature . Its molecular weight is 151.59 .

Scientific Research Applications

Scientometric Analysis in Herbicide Research

2,4-dichlorophenoxyacetic acid (2,4-D) is a herbicide extensively used worldwide for agricultural and urban pest control. A scientometric review provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity. This review, using a novel method, quantitatively visualized and summarized information about the development in this field, identifying global trends and research gaps in 2,4-D toxicology and mutagenicity, particularly focusing on gene expression, exposure assessment in vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Organic Acids in Industrial Applications

Organic acids, like acetic and lactic acids, have been utilized as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations, especially in high-temperature applications. These acids, due to their retardation performance, are used either with mineral acids or as standalone solutions. This review highlights the advancements, technology, and challenges associated with organic acids in oil and gas operations, especially focusing on formation damage removal and dissolution through various laboratory evaluation tests and field cases (Alhamad et al., 2020).

Environmental and Health Impact Studies

Studies on 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds in environmental and health contexts are numerous. For instance, a systematic review evaluated the potential carcinogenic outcomes and mechanisms from exposure to 2,4-D, suggesting that while there are plausible hypotheses for carcinogenic modes of action, environmental exposures are not sufficient to support a causal relationship between exposure to 2,4-D and lymphohematopoietic cancers (Stackelberg, 2013).

Corrosion Inhibition in Industrial Processes

In industrial cleaning of metals in acidic solutions, organic acids have been used as corrosion inhibitors. These inhibitors, containing heteroatoms (O, S, N, and P) and π-electrons, prevent metallic dissolution in aggressive acidic solutions, as outlined in a review which describes recent major works in the field of metallic corrosion monitoring using organic inhibitors in acidic media (Goyal et al., 2018).

Safety And Hazards

The safety information for “2-(Cyclopropylamino)acetic acid hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-(cyclopropylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACZBXBXDSGMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylamino)acetic acid hydrochloride

CAS RN

71922-63-9
Record name Glycine, N-cyclopropyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71922-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Ethyl cyclopropylaminoacetate was stirred in a mixture of concentrated hydrochloric acid and water until the reaction had subsided. The mixture was then heated to reflux for 2 hours. The resulting solution was evaporated to give a white solid which was triturated with acetone and recrystallised from methanol/ethyl acetate to give cyclopropylaminoacetic acid hydrochloride of melting point 189°-191° C. (decomposition).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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